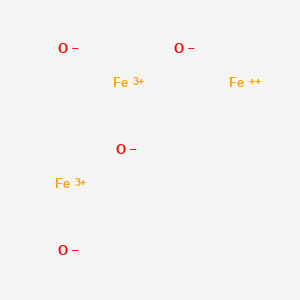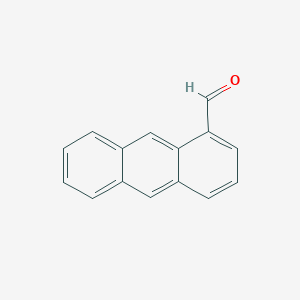
Anthracenecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Anthracenecarboxaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It is widely used in scientific research due to its unique properties and potential applications.
科学的研究の応用
Anthracenecarboxaldehyde has various scientific research applications due to its unique properties. It has been used as a fluorescent probe to detect amino acids, peptides, and proteins. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a starting material for the synthesis of other organic compounds.
作用機序
Anthracenecarboxaldehyde works by binding to specific biomolecules and inducing a fluorescence response. It can also generate singlet oxygen upon irradiation with light, which can lead to the destruction of cancer cells in photodynamic therapy.
生化学的および生理学的効果
Anthracenecarboxaldehyde has been shown to have low toxicity and minimal side effects in vitro and in vivo. It has been reported to be non-cytotoxic to human cells and does not induce apoptosis or necrosis. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
Anthracenecarboxaldehyde has several advantages for lab experiments, including its high fluorescence quantum yield, low toxicity, and ease of synthesis. However, it also has limitations, including its limited solubility in water and its susceptibility to photodegradation.
将来の方向性
There are several potential future directions for anthracenecarboxaldehyde research. One direction is to explore its use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to investigate its potential as a fluorescent probe for the detection of biomolecules in vivo. Additionally, further research could be conducted to improve its solubility in water and reduce its susceptibility to photodegradation.
Conclusion:
In conclusion, anthracenecarboxaldehyde is a versatile chemical compound that has various scientific research applications. Its unique properties make it a valuable tool for fluorescence-based detection and photodynamic therapy. Further research is needed to explore its potential applications and overcome its limitations.
特性
CAS番号 |
1140-79-0 |
|---|---|
製品名 |
Anthracenecarboxaldehyde |
分子式 |
C15H10O |
分子量 |
206.24 g/mol |
IUPAC名 |
anthracene-1-carbaldehyde |
InChI |
InChI=1S/C15H10O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-10H |
InChIキー |
XJDFBLQCLSBCGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
その他のCAS番号 |
31671-77-9 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

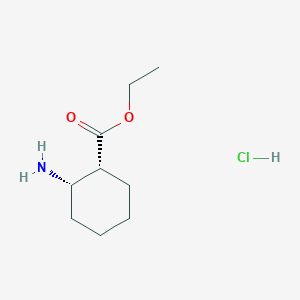
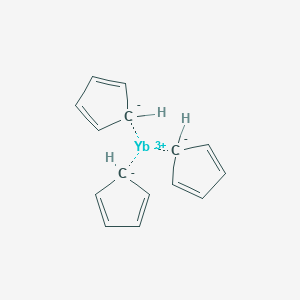
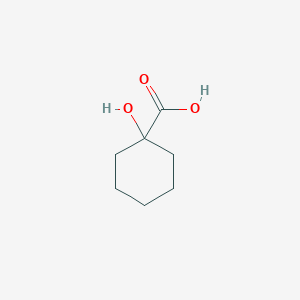
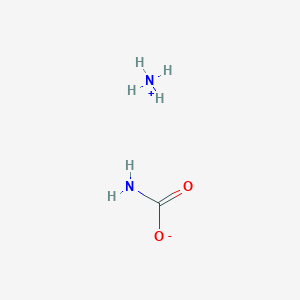
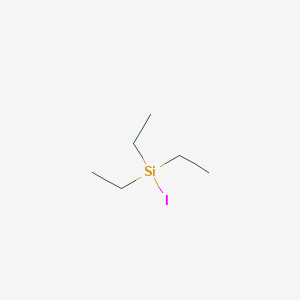
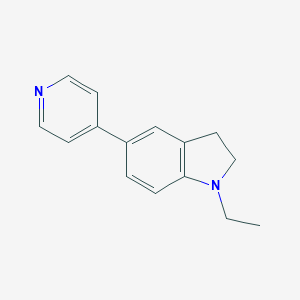
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-](/img/structure/B72886.png)
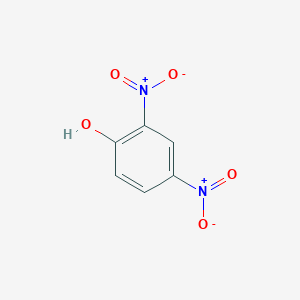
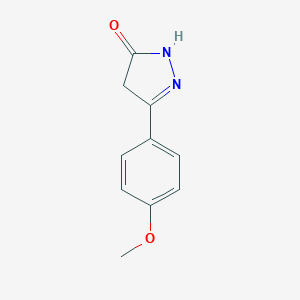
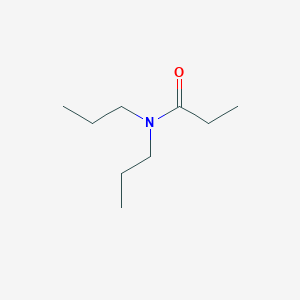
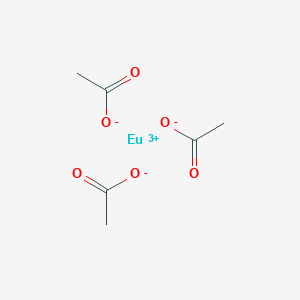
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
